Cas no 79807-86-6 (1-(2-bromoethyl)-4-phenoxybenzene)

1-(2-Bromoethyl)-4-phenoxybenzene is a brominated aromatic compound featuring a phenoxybenzene core with a 2-bromoethyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of more complex molecules through nucleophilic substitution or coupling reactions. The bromoethyl group offers reactivity for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its stable aromatic backbone ensures compatibility with a range of reaction conditions. The compound is typically handled under inert conditions due to the reactivity of the alkyl bromide moiety. It is commonly used in research and industrial settings where precise structural modifications are required.
1-(2-bromoethyl)-4-phenoxybenzene structure
79807-86-6 structure
Product Name:1-(2-bromoethyl)-4-phenoxybenzene
CAS No:79807-86-6
MF:C14H13BrO
MW:277.156423330307
CID:4191428
PubChem ID:17840704
Update Time:2025-05-21

1-(2-bromoethyl)-4-phenoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(2-bromoethyl)-4-phenoxy-
    • 1-(2-bromoethyl)-4-phenoxybenzene
    • DB-200841
    • 1-(2-bromoethyl)-4-phenoxy-benzene
    • SCHEMBL7456192
    • 79807-86-6
    • EN300-1862456
    • Inchi: 1S/C14H13BrO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10-11H2
    • InChI Key: WPERBPOPFLPZGN-UHFFFAOYSA-N
    • SMILES: C1(CCBr)=CC=C(OC2=CC=CC=C2)C=C1

Computed Properties

  • Exact Mass: 276.01498Da
  • Monoisotopic Mass: 276.01498Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 9.2Ų

1-(2-bromoethyl)-4-phenoxybenzene Pricemore >>

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Additional information on 1-(2-bromoethyl)-4-phenoxybenzene

Comprehensive Overview of 1-(2-bromoethyl)-4-phenoxybenzene (CAS No. 79807-86-6): Properties, Applications, and Industry Insights

1-(2-bromoethyl)-4-phenoxybenzene (CAS 79807-86-6) is a specialized organic compound gaining attention in pharmaceutical intermediates and material science. Its molecular structure combines a phenoxybenzene core with a bromoethyl functional group, enabling unique reactivity for cross-coupling reactions. Researchers value this compound for its role in synthesizing liquid crystals, agrochemicals, and advanced polymers, aligning with trends in green chemistry and sustainable synthesis.

Recent studies highlight the compound’s utility in photoactive materials, particularly for OLEDs and organic photovoltaics. A 2023 Journal of Materials Chemistry report noted derivatives of 1-(2-bromoethyl)-4-phenoxybenzene exhibit tunable luminescence, addressing demand for energy-efficient displays. This positions CAS 79807-86-6 as a candidate for next-gen optoelectronic devices—a hot topic in AI-driven material discovery platforms.

From a synthetic perspective, the bromoethyl moiety facilitates nucleophilic substitutions, making it pivotal for constructing complex architectures. Industry forums frequently discuss its use in click chemistry and metal-catalyzed couplings, with patents highlighting improved yields via microwave-assisted methods. Such innovations respond to user searches like "high-efficiency bromoethyl reactions" or "phenoxybenzene derivatives in catalysis."

Regulatory and safety profiles of CAS 79807-86-6 adhere to global standards like REACH. While not classified as hazardous under GHS, proper handling guidelines emphasize inert atmosphere storage due to its light-sensitive nature—a detail often queried in laboratory safety databases. Analytical protocols (HPLC, GC-MS) for purity verification are also widely documented, catering to quality control specialists.

The market for 1-(2-bromoethyl)-4-phenoxybenzene reflects broader shifts toward custom synthesis. Suppliers now offer scalable routes under cGMP, driven by pharmaceutical demand for chiral building blocks. SEO data reveals growing interest in "CAS 79807-86-6 suppliers" and "phenoxybenzene-based scaffold design," underscoring its commercial relevance.

Environmental considerations are increasingly prominent. Lifecycle assessments of bromoethyl intermediates explore biodegradable alternatives, resonating with circular economy principles. Researchers are investigating enzymatic bromination techniques to reduce waste—a topic trending in green chemistry forums.

In conclusion, 1-(2-bromoethyl)-4-phenoxybenzene exemplifies the intersection of innovation and practicality. Its versatility across material science, pharmaceuticals, and sustainable chemistry ensures ongoing relevance. For those exploring "functionalized phenoxybenzene applications" or "CAS 79807-86-6 technical data," this compound offers a compelling case study in modern chemical development.

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